4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine
Overview
Description
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a 4-ethylpiperazin-1-yl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethylpiperazine with 2-fluoro-4-nitroaniline to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products Formed
Reduction of the nitro group: Forms the corresponding amine.
Substitution of the fluorine atom: Forms various substituted derivatives depending on the nucleophile used.
Hydrolysis of the morpholine ring: Forms the corresponding open-chain amine.
Scientific Research Applications
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting specific biological pathways.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog used in various chemical syntheses.
4-(4-Ethylpiperazin-1-yl)butan-1-amine: Another related compound with different functional groups.
2-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-9-fluoro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one: A more complex analog with additional functional groups.
Uniqueness
4-[5-(4-Ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine is unique due to its combination of a morpholine ring, a fluorine atom, and a nitro group, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[5-(4-ethylpiperazin-1-yl)-2-fluoro-4-nitrophenyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O3/c1-2-18-3-5-19(6-4-18)15-12-14(20-7-9-24-10-8-20)13(17)11-16(15)21(22)23/h11-12H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPPYYGIPYPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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